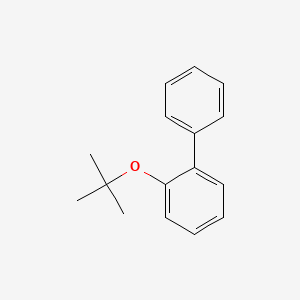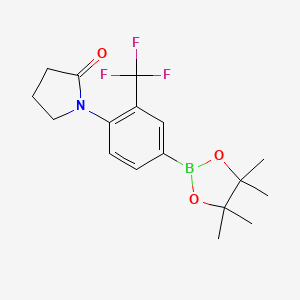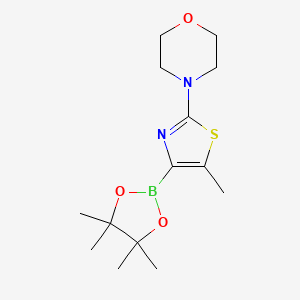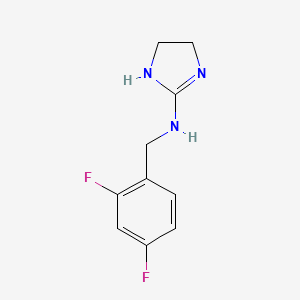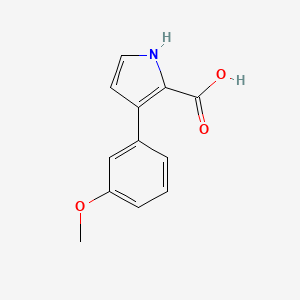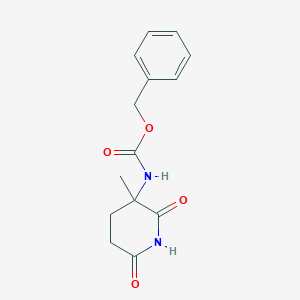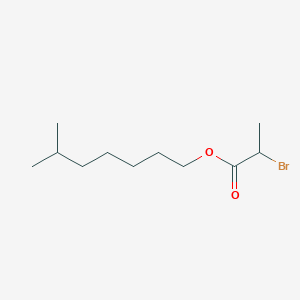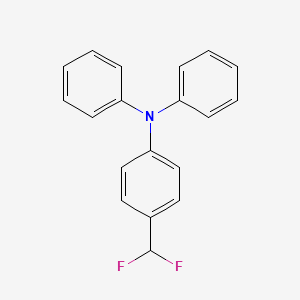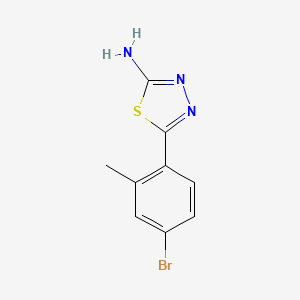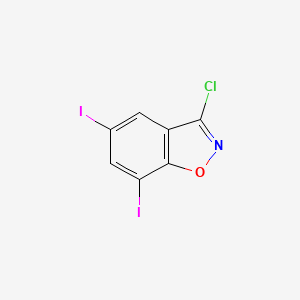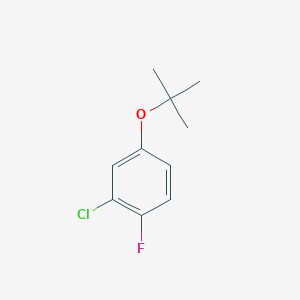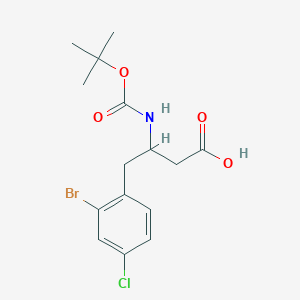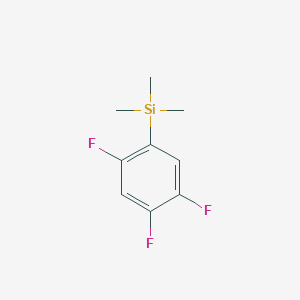
Trimethyl(2,4,5-trifluorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,4,5-trifluorophenyl)silane is a chemical compound with the molecular formula C9H11F3Si and a molecular weight of 204.27 g/mol It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorophenylmagnesium bromide with trimethylchlorosilane . The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,4,5-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while coupling reactions can produce complex organosilicon compounds .
Scientific Research Applications
Trimethyl(2,4,5-trifluorophenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trimethyl(2,4,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the trifluorophenyl group. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The trifluorophenyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2,4,6-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,6-trichlorophenyl)silane
Uniqueness
Trimethyl(2,4,5-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
Properties
Molecular Formula |
C9H11F3Si |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
trimethyl-(2,4,5-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |
InChI Key |
CCZIBDRLBPOJEA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


